molecular formula C25H27N3O4S B4611754 ethyl 5-(aminocarbonyl)-2-[(N,N-dibenzylglycyl)amino]-4-methyl-3-thiophenecarboxylate

ethyl 5-(aminocarbonyl)-2-[(N,N-dibenzylglycyl)amino]-4-methyl-3-thiophenecarboxylate

Cat. No.: B4611754
M. Wt: 465.6 g/mol
InChI Key: XPZIHNJWPXICJX-UHFFFAOYSA-N
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Description

Ethyl 5-(aminocarbonyl)-2-[(N,N-dibenzylglycyl)amino]-4-methyl-3-thiophenecarboxylate is a useful research compound. Its molecular formula is C25H27N3O4S and its molecular weight is 465.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 465.17222752 g/mol and the complexity rating of the compound is 644. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmacologically Active Derivatives

The synthesis of pharmacologically active benzo[b]thiophen derivatives, including compounds structurally related to ethyl 5-(aminocarbonyl)-2-[(N,N-dibenzylglycyl)amino]-4-methyl-3-thiophenecarboxylate, has been explored. These derivatives have been studied for their potential pharmaceutical applications, demonstrating the versatility of this chemical structure in drug development (Chapman et al., 1971).

Heterocyclic Systems Synthesis

Research on creating new heterocyclic systems has led to the development of ethyl 5-substituted 7-(methylthio)-5H-1-thia-3,5,6,8-tetra-azaacenaphthylene-2-carboxylates, showcasing the compound's use in generating novel chemicalstructures with potential bioactivity. These systems represent a new class of heterocycles, demonstrating the compound's utility in expanding chemical diversity (Tumkevičius, 1995).

Azo Dyes Synthesis

The compound has been utilized in the synthesis of thiophene azo dyes, indicating its role in producing materials with potential applications in dyeing and colorant industries. This research highlights the adaptability of this compound in contributing to the development of new dyes with desirable properties (Sabnis, Kazemi, & Rangnekar, 1991).

Crystal Structure Analysis

The analysis of crystal structures, such as the study of a new azo-Schiff base related to this compound, provides insights into the molecular geometry and potential intermolecular interactions. Such studies are crucial for understanding the physical properties and reactivity of these compounds (Menati, Mir, Notash, et al., 2020).

Antimicrobial and Anti-proliferative Studies

Compounds derived from this compound have been evaluated for their antimicrobial and anti-proliferative activities. This highlights the compound's potential as a precursor in developing new therapeutic agents. Studies like these demonstrate the biomedical applications of these derivatives, potentially leading to new treatments for various diseases (Mohareb, Abdallah, Helal, & Shaloof, 2016).

Properties

IUPAC Name

ethyl 5-carbamoyl-2-[[2-(dibenzylamino)acetyl]amino]-4-methylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O4S/c1-3-32-25(31)21-17(2)22(23(26)30)33-24(21)27-20(29)16-28(14-18-10-6-4-7-11-18)15-19-12-8-5-9-13-19/h4-13H,3,14-16H2,1-2H3,(H2,26,30)(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPZIHNJWPXICJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)N)NC(=O)CN(CC2=CC=CC=C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 5-(aminocarbonyl)-2-[(N,N-dibenzylglycyl)amino]-4-methyl-3-thiophenecarboxylate
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ethyl 5-(aminocarbonyl)-2-[(N,N-dibenzylglycyl)amino]-4-methyl-3-thiophenecarboxylate
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ethyl 5-(aminocarbonyl)-2-[(N,N-dibenzylglycyl)amino]-4-methyl-3-thiophenecarboxylate
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ethyl 5-(aminocarbonyl)-2-[(N,N-dibenzylglycyl)amino]-4-methyl-3-thiophenecarboxylate
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ethyl 5-(aminocarbonyl)-2-[(N,N-dibenzylglycyl)amino]-4-methyl-3-thiophenecarboxylate
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ethyl 5-(aminocarbonyl)-2-[(N,N-dibenzylglycyl)amino]-4-methyl-3-thiophenecarboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.